Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate
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Overview
Description
Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of (2R,3S)-2-ethyl-3-methyloxirane as a key intermediate . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions often require specific conditions, such as:
Oxidation: Acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Anhydrous conditions to prevent side reactions.
Substitution: Varying temperatures and solvents to control the reaction rate and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in stereoselective reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate exerts its effects involves its interaction with specific molecular targets. The oxirane ring is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-2-ethyl-3-methyloxirane: Shares the oxirane ring but lacks the pentenoate moiety.
Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropionate: Contains similar stereochemistry but different functional groups.
Uniqueness
Methyl (2E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyl-2-oxiranyl]-2-pentenoate is unique due to its combination of an oxirane ring and a pentenoate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H22O3 |
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Molecular Weight |
226.31 g/mol |
IUPAC Name |
methyl (E)-3-ethyl-5-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]pent-2-enoate |
InChI |
InChI=1S/C13H22O3/c1-5-10(9-12(14)15-4)7-8-11-13(3,6-2)16-11/h9,11H,5-8H2,1-4H3/b10-9+/t11-,13+/m1/s1 |
InChI Key |
CMTOIURTFSRJQY-FCSPZMLESA-N |
Isomeric SMILES |
CC/C(=C\C(=O)OC)/CC[C@@H]1[C@](O1)(C)CC |
Canonical SMILES |
CCC(=CC(=O)OC)CCC1C(O1)(C)CC |
Origin of Product |
United States |
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